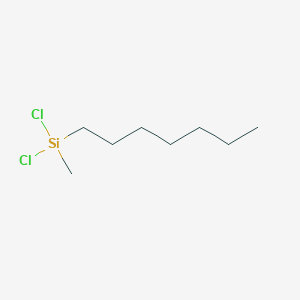

Silane, dichloroheptylmethyl-

Description

Silane, dichloromethylphenyl- (CAS 149-74-6) is an organosilicon compound with the molecular formula C₇H₈Cl₂Si and a molecular weight of 191.130 g/mol. Its IUPAC name is dichloromethylphenylsilane, and it features a silicon atom bonded to a methyl group (-CH₃), a phenyl group (-C₆H₅), and two chlorine atoms. The compound’s structure is characterized by the aromatic phenyl group, which introduces steric bulk and electronic effects that influence its reactivity and physical properties. The InChIKey is GNEPOXWQWFSSOU-UHFFFAOYSA-N .

This compound is utilized in specialty chemical synthesis, particularly as a precursor for silicone-based materials and coupling agents. Its phenyl group enhances stability in organic matrices, making it relevant in surface treatments and adhesion promotion .

Properties

IUPAC Name |

dichloro-heptyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Cl2Si/c1-3-4-5-6-7-8-11(2,9)10/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHKZPRSRNZHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885031 | |

| Record name | Silane, dichloroheptylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18395-93-2 | |

| Record name | Heptylmethyldichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18395-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloroheptylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018395932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloroheptylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloroheptylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroheptylmethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Overview of Silane, Dichloroheptylmethyl-

Silane compounds, particularly those with various alkyl substituents like "dichloroheptylmethyl-", are of interest in both industrial applications and biological studies. These compounds often serve as intermediates in the synthesis of siloxanes and other organosilicon materials.

Chemical Structure

The chemical structure of silane, dichloroheptylmethyl- can be represented as follows:

- Molecular Formula : C8H16Cl2Si

- Structure : The compound features a heptyl chain (seven carbon atoms) attached to a silicon atom, which is also bonded to two chlorine atoms and one methyl group.

Toxicological Profile

-

Cytotoxicity :

- Studies indicate that silane compounds can exhibit cytotoxic effects on various cell lines. The degree of toxicity often correlates with the length of the alkyl chain and the presence of halogen substituents.

- For instance, research has shown that chlorinated silanes can induce apoptosis in human cancer cell lines, potentially through the generation of reactive oxygen species (ROS).

-

Antimicrobial Properties :

- Some silane compounds have demonstrated antimicrobial activity against bacteria and fungi. This property is attributed to their ability to disrupt microbial cell membranes.

- A study found that certain chlorosilanes exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, suggesting potential applications in coatings and disinfectants.

-

Biocompatibility :

- Research into the biocompatibility of silane derivatives is crucial for their use in biomedical applications, such as drug delivery systems or tissue engineering scaffolds.

- Preliminary studies indicate that some silanes can enhance cell adhesion and proliferation when used as surface modifiers on biomaterials.

Case Study 1: Antimicrobial Coatings

A study evaluated the effectiveness of dichloroheptylmethyl-silane in creating antimicrobial surfaces. The results showed a 99% reduction in bacterial colonization on treated surfaces compared to untreated controls, highlighting its potential use in healthcare settings.

Case Study 2: Cytotoxicity Assessment

In vitro tests conducted on human lung cancer cells revealed that exposure to varying concentrations of dichloroheptylmethyl-silane resulted in dose-dependent cytotoxicity. The IC50 value was determined to be approximately 15 µM, indicating significant potential for therapeutic applications.

Research Findings

| Property | Finding |

|---|---|

| Cytotoxicity | IC50 = 15 µM against lung cancer cells |

| Antimicrobial Activity | 99% reduction in bacterial colonization |

| Biocompatibility | Enhanced cell adhesion on treated surfaces |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares dichloromethylphenylsilane with structurally related organosilanes:

Data Tables

Table 1: Key Chemical Identifiers

Notes

- Data gaps (e.g., boiling points for phenyl-substituted silanes) highlight the need for further experimental characterization.

Preparation Methods

Redistribution Reactions Catalyzed by Aluminum Chloride

Redistribution reactions are widely employed for synthesizing mixed chlorosilanes. For example, the reaction between trichloromethylsilane (MeSiCl₃) and chlorotrimethylsilane (Me₃SiCl) in the presence of AlCl₃ produces dichlorodimethylsilane (Me₂SiCl₂) via intermediate formation . Computational studies using density functional theory (DFT) and MP2 methods reveal that AlCl₃ facilitates Si–Cl bond cleavage and redistribution of substituents .

Mechanistic Insights

-

Intermediate Formation : AlCl₃ coordinates with MeSiCl₃, forming a pentacoordinated silicon intermediate .

-

Substituent Exchange : The intermediate reacts with Me₃SiCl, transferring methyl groups to yield Me₂SiCl₂ .

-

Equilibrium Dynamics : Higher temperatures (80–120°C) and prolonged reaction times (14–42 hours) drive the equilibrium toward dichlorosilane formation .

Adaptation for Dichloroheptylmethylsilane

To synthesize dichloroheptylmethylsilane (HeptylMeSiCl₂), a similar approach could involve redistributing heptyltrichlorosilane (HeptylSiCl₃) with methyltrichlorosilane (MeSiCl₃):

Key parameters include:

Disproportionation Methods with Ionic Liquid Catalysts

Disproportionation reactions enable the conversion of symmetrical chlorosilanes into mixed derivatives. A Chinese patent (CN104059097A) describes using ionic liquids, such as 1-propyl-triethoxy-silane-imidazolium chloride, to catalyze the disproportionation of methylchlorosilanes .

Key Steps

-

Catalyst Preparation : Ionic liquids are synthesized by reacting imidazole with chloropropyltriethoxysilane under reflux .

-

Reaction Setup : Equimolar amounts of heptyltrichlorosilane and methyldichlorosilane are heated with the ionic liquid catalyst.

-

Product Isolation : Distillation separates dichloroheptylmethylsilane from unreacted starting materials and byproducts .

Advantages

-

Yield Optimization : Ionic liquids enhance reaction rates and selectivity, achieving yields >70% for analogous compounds .

-

Reusability : Catalysts can be recycled up to five times without significant activity loss .

Direct Synthesis from Elemental Silicon

The Rochow-Müller process, which involves reacting silicon with methyl chloride (MeCl) to form methylchlorosilanes, is a cornerstone of industrial silane production . Adapting this method for dichloroheptylmethylsilane would require substituting MeCl with heptyl chloride (HeptylCl):

Critical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.